6-(Dodecyloxy)nicotinic acid

Description

Structural Classification within Pyridine (B92270) Carboxylic Acid Derivatives

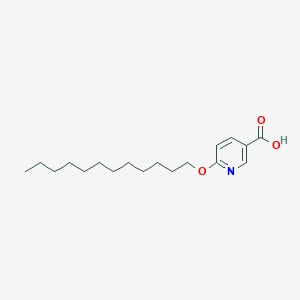

6-(Dodecyloxy)nicotinic acid belongs to the family of pyridine carboxylic acids. nih.gov Nicotinic acid, also known as vitamin B3 or niacin, is a fundamental pyridine carboxylic acid where a carboxyl group is attached to the 3-position of the pyridine ring. nih.govfrontiersin.org The structure of this compound is distinguished by two key features: the foundational nicotinic acid core and a long dodecyloxy chain (a 12-carbon alkyl chain attached via an ether linkage) at the 6-position of the pyridine ring.

This specific arrangement of a polar head group (the carboxylic acid on the pyridine ring) and a long nonpolar tail (the dodecyloxy chain) imparts an amphiphilic character to the molecule. This dual nature is central to its scientific interest and applications.

Significance in Contemporary Chemical Science and Materials Research

The unique molecular architecture of this compound makes it a valuable component in the field of materials science, particularly in the study of liquid crystals. wikipedia.org Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. wikipedia.org The rod-like shape of molecules is a common feature of compounds that form liquid crystalline phases, and the elongated structure of this compound, with its rigid pyridine core and extended alkyl tail, fits this profile.

Research into analogous long-chain alkoxybenzoic acids has demonstrated their ability to form liquid crystalline states, often exhibiting nematic and smectic phases. nih.gov These phases are characterized by varying degrees of molecular order. libretexts.org The potential for this compound to self-assemble into such ordered structures is a key area of investigation. This self-assembly is driven by a combination of hydrogen bonding between the carboxylic acid groups and van der Waals forces between the long alkyl chains.

The ability to form liquid crystals makes these materials suitable for applications in display technologies and as components in advanced materials where molecular-level organization is crucial. wikipedia.org

Historical Context of Long-Chain Alkoxynicotinic Acid Investigations

The exploration of nicotinic acid and its derivatives has a rich history. nih.govresearchgate.net While early research on nicotinic acid primarily focused on its biological role as a vitamin, subsequent investigations have expanded into its chemical reactivity and the synthesis of various derivatives. frontiersin.orgresearchgate.net The synthesis of derivatives with modified side chains, such as the introduction of alkoxy groups, has been a strategy to tune the physical and chemical properties of the parent molecule.

The study of long-chain alkoxy derivatives is an extension of this work, driven by the quest for new materials with specific functionalities. Investigations into similar systems, such as alkoxycinnamic acid esters, have also revealed liquid crystalline properties, providing a basis for the exploration of alkoxynicotinic acids. rsc.org The synthesis of such compounds often involves the reaction of a hydroxynicotinic acid with an appropriate alkyl halide. For instance, the synthesis of this compound would likely proceed via the reaction of 6-hydroxynicotinic acid with dodecyl bromide in the presence of a base.

The ongoing research into these long-chain derivatives continues to unveil novel material properties and potential applications, building upon the foundational knowledge of nicotinic acid chemistry.

Interactive Data Table: Properties of Nicotinic Acid and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Nicotinic Acid | C6H5NO2 | 123.11 | Pyridine ring with a carboxylic acid at the 3-position. nih.gov |

| 6-Hydroxynicotinic Acid | C6H5NO3 | 139.11 | Pyridine ring with a carboxylic acid at the 3-position and a hydroxyl group at the 6-position. nist.gov |

| 6-Methylnicotinic Acid | C7H7NO2 | 137.14 | Pyridine ring with a carboxylic acid at the 3-position and a methyl group at the 6-position. nih.gov |

| 6-(Chloromethyl)nicotinic acid | C7H6ClNO2 | 171.58 | Pyridine ring with a carboxylic acid at the 3-position and a chloromethyl group at the 6-position. achemblock.com |

| 6-Mercapto-3-pyridinecarboxylic acid | C6H5NO2S | 155.18 | Pyridine ring with a carboxylic acid at the 3-position and a mercapto group at the 6-position. |

| 6-(Cyclohexyloxy)nicotinic acid | C12H15NO3 | 221.25 | Pyridine ring with a carboxylic acid at the 3-position and a cyclohexyloxy group at the 6-position. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-dodecoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCVYNSWJRJCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes to 6-(Dodecyloxy)nicotinic Acid

Conventional approaches to synthesizing this compound typically rely on well-established reactions, often involving multiple steps and the use of key precursors that are functionalized to yield the final product.

The construction of this compound generally involves a multi-step sequence. A common strategy begins with the synthesis of a functionalized nicotinic acid precursor, such as 6-hydroxynicotinic acid or 6-chloronicotinic acid, followed by the introduction of the dodecyloxy group.

One primary pathway involves the Williamson ether synthesis. This method starts with 6-hydroxynicotinic acid, which is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form an alkoxide. This intermediate then undergoes a nucleophilic substitution reaction with a dodecyl halide, such as 1-bromododecane, to form the ether linkage.

An alternative strategy utilizes 6-chloronicotinic acid as the starting material. google.com In this route, the chloro-substituted pyridine (B92270) ring is subjected to nucleophilic aromatic substitution (SNAr) with sodium dodecanolate (the sodium salt of dodecanol). This reaction is often facilitated by heat and a suitable solvent.

The synthesis of these crucial precursors can also involve multiple steps. For instance, 6-hydroxynicotinic acid can be prepared from methyl coumalate through a reaction with ammonium (B1175870) hydroxide (B78521) followed by treatment with sodium hydroxide. orgsyn.org Similarly, 6-chloronicotinic acid can be synthesized from the inexpensive starting material DL-malic acid, which is first converted to 6-hydroxynicotinic acid and then chlorinated. google.com

A summary of a typical multi-step synthesis is presented below:

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 6-Hydroxynicotinic Acid | Base (e.g., NaH), 1-Bromododecane | This compound | Williamson Ether Synthesis |

| 2 | 6-Chloronicotinic Acid | Sodium Dodecanolate | This compound | Nucleophilic Aromatic Substitution |

Modern synthetic chemistry has increasingly employed transition-metal catalysis to construct complex molecules efficiently. While the prompt mentions palladium-catalyzed C-N cross-coupling, the formation of the ether bond in this compound involves a C-O bond formation. The analogous and highly relevant catalytic method is the Buchwald-Hartwig C-O cross-coupling reaction.

This technique can be applied to couple 6-chloronicotinic acid (or its corresponding ester) with dodecanol. The reaction typically uses a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base. This catalytic approach often proceeds under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions. Palladium-pyridine complexes are known to be effective in various cross-coupling reactions, highlighting the feasibility of this approach for pyridine derivatives. biosynce.com

The synthesis of this compound can also be accomplished by starting with more fundamental pyridine precursors like 3-cyanopyridine (B1664610) or 3-picoline (3-methylpyridine).

From 3-Picoline: 3-Picoline is a major industrial precursor for nicotinic acid. nih.govmdpi.com A highly effective route to this compound proceeds via the intermediate 2-chloro-5-methylpyridine. This intermediate is oxidized, for example using oxygen with a cobalt acetate (B1210297) catalyst, to form 6-chloronicotinic acid. google.com This precursor is then converted to the final product by reaction with sodium dodecanolate, as described previously.

From 3-Cyanopyridine: Synthesizing the target molecule from 3-cyanopyridine (nicotinonitrile) presents a different set of challenges, primarily involving the introduction of the C6-substituent. A potential pathway involves the initial functionalization of the pyridine ring, such as oxidation to 6-hydroxy-3-cyanopyridine (3-cyano-2-pyridone). This intermediate could then undergo etherification with a dodecyl halide. The final step would be the hydrolysis of the nitrile group (–CN) to a carboxylic acid (–COOH), a transformation that can be achieved under acidic or basic conditions. researchgate.net Industrially, 3-cyanopyridine is often produced via the ammoxidation of 3-picoline. nih.govmdpi.com

| Precursor | Key Intermediate(s) | Subsequent Reactions |

| 3-Picoline | 2-Chloro-5-methylpyridine → 6-Chloronicotinic Acid | Oxidation, Nucleophilic Aromatic Substitution |

| 3-Cyanopyridine | 6-Hydroxy-3-cyanopyridine | Etherification, Nitrile Hydrolysis |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives. rasayanjournal.co.innih.gov

Efforts to develop more sustainable synthetic routes for nicotinic acid derivatives focus on several key areas. One major target is the replacement of harsh oxidants like nitric acid, used in traditional picoline oxidation, with greener alternatives like hydrogen peroxide or molecular oxygen. mdpi.comoaepublish.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another cornerstone of green design. mdpi.com

For instance, in the synthesis of nicotinic acid from 3-methylpyridine, copper-based zeolite catalysts have been shown to be effective for selective oxidation under mild conditions. oaepublish.com In esterification reactions, which can be analogous to the etherification step, corrosive liquid acids like sulfuric acid are being replaced by reusable solid acid catalysts such as molybdenum on silica (B1680970) (MoO₃/SiO₂) or tungstophosphoric acid anchored to supports. orientjchem.orgresearchgate.netresearchgate.net Such catalytic systems reduce waste and simplify product purification. The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and techniques like microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.govresearchgate.net

Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. frontiersin.orgnih.gov

A promising biocatalytic route to this compound could begin with the enzymatic synthesis of key intermediates. The enzyme nicotinic acid hydroxylase, found in Bacillus species, can directly hydroxylate nicotinic acid at the 6-position to produce 6-hydroxynicotinic acid. nih.gov This enzymatic step provides a direct and highly specific method for creating the crucial precursor for the subsequent etherification.

Furthermore, the nicotinic acid scaffold itself can be produced via a green, enzymatic pathway. The hydrolysis of 3-cyanopyridine to nicotinic acid is efficiently catalyzed by nitrilase enzymes from various microorganisms, such as Gordonia terrae and Rhodococcus rhodochrous. nih.govnih.gov This biocatalytic conversion avoids the harsh conditions and waste generation associated with chemical hydrolysis. nih.gov

A potential hybrid chemo-enzymatic synthesis could therefore involve:

Enzymatic Hydrolysis: Conversion of 3-cyanopyridine to nicotinic acid using a nitrilase.

Enzymatic Hydroxylation: Conversion of nicotinic acid to 6-hydroxynicotinic acid using a nicotinic acid hydroxylase.

Chemical Etherification: Williamson ether synthesis to introduce the dodecyl chain onto the 6-hydroxy group.

This approach leverages the high selectivity and sustainability of enzymes for the core transformations, making it a compelling strategy from a green chemistry perspective.

Solvent Selection and Waste Minimization Strategies

The synthesis of this compound typically proceeds via the etherification of 6-hydroxynicotinic acid. The selection of an appropriate solvent is crucial for reaction efficiency and for minimizing environmental impact.

The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the deprotonation of 6-hydroxynicotinic acid to form an alkoxide, followed by its reaction with a dodecyl halide. The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react. wikipedia.orgchemistrytalk.org However, many of these conventional solvents are associated with toxicity and environmental concerns. researchgate.net

In an effort to develop more environmentally benign synthetic routes, "green" solvents are being explored as alternatives. Cyrene™, a bio-based solvent, has emerged as a promising substitute for polar aprotic solvents in various chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net Although direct studies on the use of Cyrene™ for the synthesis of this compound are not widely reported, its successful application in related systems suggests its potential as a greener alternative.

Waste minimization strategies in the synthesis of this compound can be approached from several angles. The principles of green chemistry advocate for the use of catalytic rather than stoichiometric reagents and the design of processes with high atom economy. nih.gov For instance, enzymatic approaches for the synthesis of nicotinic acid and its derivatives are gaining attention due to their high selectivity and mild reaction conditions, which can lead to reduced energy consumption and waste generation. nih.govfrontiersin.org While specific enzymatic methods for the direct synthesis of this compound are not yet established, the development of biocatalysts for the etherification of 6-hydroxynicotinic acid could represent a significant advancement in waste reduction.

Furthermore, process optimization, such as the use of phase-transfer catalysis in industrial Williamson ether syntheses, can improve reaction efficiency and reduce the need for large volumes of solvents. wikipedia.org The choice of starting materials and reagents also plays a role; for example, using a more reactive dodecylating agent could allow for milder reaction conditions and potentially reduce the formation of byproducts.

Table 1: Solvent Properties and Considerations for the Synthesis of this compound

| Solvent | Type | Boiling Point (°C) | Key Considerations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High solvation power, but associated with toxicity. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Strong solvent, can be difficult to remove. masterorganicchemistry.com |

| Acetonitrile | Polar Aprotic | 82 | Good solvent for SN2 reactions, relatively volatile. wikipedia.orgchemistrytalk.org |

| Cyrene™ | Bio-based Polar Aprotic | 227 | "Green" alternative, but may be prone to polymerization with bases. researchgate.net |

| Toluene | Apolar | 111 | Can be used, but may result in slower reaction rates. chemistrytalk.org |

Chemical Reactivity and Functionalization of this compound

The chemical behavior of this compound is dictated by its three key structural components: the pyridine ring, the carboxylic acid group, and the dodecyloxy ether linkage. Each of these functional groups offers opportunities for further chemical modification.

Pyridine Ring Functionalization and Substitution Reactions

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the electron-donating dodecyloxy group at the 6-position and the electron-withdrawing carboxylic acid group at the 3-position will direct the regioselectivity of substitution reactions.

Electrophilic aromatic substitution reactions on the pyridine ring are generally less facile than on benzene (B151609) due to the ring's lower electron density. However, functionalization can still be achieved under specific conditions. The exact positions of substitution on the this compound ring would need to be determined experimentally, but predictions can be made based on the electronic effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying the pyridine ring, particularly when a good leaving group is present. While the dodecyloxy group itself is not a typical leaving group, derivatization of the pyridine ring to introduce halides or other suitable leaving groups could open pathways for further functionalization.

Transformations of the Carboxylic Acid and Alkoxy Moieties

The carboxylic acid and dodecyloxy groups are readily amenable to a variety of chemical transformations.

Carboxylic Acid Group Transformations:

The carboxylic acid functionality can undergo several common reactions:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com For example, reacting this compound with methanol (B129727) and sulfuric acid would yield methyl 6-(dodecyloxy)nicotinate. This transformation is often used to protect the carboxylic acid group or to modify the compound's solubility and other physical properties.

Amide Formation: Reaction with amines, often activated by coupling agents, can produce the corresponding amides. This is a fundamental transformation in medicinal chemistry for creating diverse libraries of compounds.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While the decarboxylation of simple carboxylic acids is often difficult, the presence of certain functional groups at the β-position can facilitate this reaction upon heating. masterorganicchemistry.comkhanacademy.orgyoutube.com The electronic nature of the pyridine ring in this compound may influence its propensity to undergo decarboxylation.

Alkoxy Moiety Transformations:

The dodecyloxy ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage would likely yield 6-hydroxynicotinic acid and a dodecyl halide. This reaction is generally not desirable unless the removal of the dodecyl group is the intended outcome. The long alkyl chain of the dodecyloxy group itself is relatively unreactive, consisting of saturated C-H and C-C bonds.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product |

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | 6-(Dodecyloxy)nicotinate Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | 6-(Dodecyloxy)nicotinamide |

| Carboxylic Acid | Reduction | LiAlH₄ | (6-(Dodecyloxy)pyridin-3-yl)methanol |

| Carboxylic Acid | Decarboxylation | Heat | 2-(Dodecyloxy)pyridine (potential) |

| Dodecyloxy Ether | Acidic Cleavage | HBr or HI | 6-Hydroxynicotinic Acid and Dodecyl Halide |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is expected to reveal characteristic absorption bands corresponding to the various functional groups present in 6-(Dodecyloxy)nicotinic acid. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. The aromatic pyridine (B92270) ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The long dodecyl chain would be characterized by strong C-H stretching bands for the CH₂ and CH₃ groups between 2850 and 2960 cm⁻¹. Furthermore, the C-O-C ether linkage would show characteristic stretching vibrations in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the symmetric C=O stretching vibration of the carboxylic acid dimer is expected to be prominent. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong and provide valuable structural information. The C-H bending and stretching vibrations of the aliphatic dodecyl chain would also be observable.

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | 3300-2500 (broad) | Weak |

| Aromatic C-H | >3000 | >3000 |

| Aliphatic C-H (CH₂, CH₃) | 2960-2850 (strong) | 2960-2850 (strong) |

| Carboxylic Acid C=O | 1725-1700 (strong) | ~1650 (strong, dimer) |

| Aromatic C=C, C=N | 1600-1400 | 1600-1400 (strong) |

| Ether C-O-C | 1260-1000 | Observable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy would provide a map of all the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the substituents. The protons of the methylene (B1212753) group attached to the ether oxygen (O-CH₂) would likely resonate around 4.0-4.5 ppm. The numerous methylene groups of the long dodecyl chain would produce a complex set of signals in the aliphatic region (1.2-1.8 ppm), while the terminal methyl group (CH₃) would appear as a distinct triplet around 0.8-1.0 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the pyridine ring would resonate between 110 and 160 ppm. The carbon of the O-CH₂ group would be found around 60-70 ppm, while the carbons of the dodecyl chain would appear in the upfield region of the spectrum (10-40 ppm).

| Proton Type | Expected ¹H NMR Chemical Shift (ppm) | Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | Variable, broad singlet | Carbonyl (C=O) | 165-185 |

| Aromatic (Pyridine) | 7.0-9.0 | Aromatic (Pyridine) | 110-160 |

| Methylene (O-CH₂) | 4.0-4.5 | Methylene (O-C) | 60-70 |

| Methylene (Alkyl Chain) | 1.2-1.8 | Methylene (Alkyl Chain) | 10-40 |

| Methyl (CH₃) | 0.8-1.0 | Methyl (C) | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For this compound, the UV-Vis spectrum is primarily determined by the electronic structure of the substituted pyridine ring, which contains π electrons that can be excited to higher energy levels.

The nicotinic acid chromophore typically exhibits characteristic absorption bands in the UV region. The presence of the dodecyloxy group, an electron-donating substituent, at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid. This is due to the interaction of the oxygen lone pairs with the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

One would anticipate observing π → π* transitions, which are typically of high intensity, and potentially n → π* transitions, which are generally weaker. The exact positions and intensities of these absorption bands would be influenced by the solvent polarity.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 250-300 | High |

| n → π | >300 | Low |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, MS would be crucial for confirming its molecular formula (C₁₈H₂₉NO₃) and for providing evidence of its structural components.

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, corresponding to the molecular weight of the compound (307.43 g/mol ). The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the loss of the dodecyl chain or the dodecyloxy group. Fragmentation of the alkyl chain itself would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The nicotinic acid moiety would also undergo characteristic fragmentation, such as the loss of the carboxyl group (COOH).

| Ion | Expected m/z Value | Interpretation |

| [M+H]⁺ | 308.22 | Protonated Molecule |

| M⁺ | 307.21 | Molecular Ion |

| [M-C₁₂H₂₅]⁺ | 138.04 | Loss of dodecyl radical |

| [M-OC₁₂H₂₅]⁺ | 122.04 | Loss of dodecyloxy radical |

| [M-COOH]⁺ | 262.23 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular geometry, conformation, and the intermolecular interactions that govern its packing in the solid state.

The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the pyridine ring and the conformation of the dodecyloxy chain. A key feature of interest would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif in the crystal structures of carboxylic acids.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of other intermolecular interactions, such as π-π stacking between the pyridine rings and van der Waals interactions between the long alkyl chains. These interactions play a crucial role in determining the physical properties of the material, including its melting point and, potentially, its liquid crystalline behavior. The study of 6-alkoxynicotinic acids has indeed revealed that many of these compounds exhibit liquid crystalline phases, and X-ray diffraction is a key technique for characterizing the different mesophases.

| Structural Information | Technique | Expected Findings |

| Molecular Geometry | Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and planarity of the pyridine ring. |

| Conformation | Single-Crystal X-ray Diffraction | Conformation of the dodecyloxy chain. |

| Supramolecular Assembly | Single-Crystal X-ray Diffraction | Hydrogen-bonded carboxylic acid dimers, π-π stacking interactions, and van der Waals packing of alkyl chains. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By solving the Schrödinger equation through approximations, DFT can predict molecular geometries, energies, and other electronic properties with reasonable accuracy. researchgate.net

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule. For derivatives of nicotinic acid, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been successfully used to predict structural parameters. jocpr.com

Table 1: Selected Optimized Geometric Parameters for Nicotinic Acid (Model for Core Structure) using DFT (Note: This table presents data for the parent nicotinic acid molecule as a proxy for the core structure of 6-(Dodecyloxy)nicotinic acid. Experimental data for nicotinic acid is provided for comparison.)

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (XRD) |

| Bond Length (Å) | C4-C17 (Carboxyl) | 1.482 jocpr.com | - |

| Bond Length (Å) | C=O | 1.208 jocpr.com | - |

| Bond Length (Å) | C-O | 1.359 jocpr.com | - |

| Bond Angle (°) | O1-C4-O3 | 122.1 jocpr.com | - |

| Bond Angle (°) | O3-C4-C17 | 125.2 jocpr.com | - |

Data sourced from studies on 6-methylnicotinic acid, representing the carboxyl group attached to the pyridine (B92270) ring. jocpr.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests that the molecule is more polarizable and chemically reactive. researchgate.netnih.gov

For the parent nicotinic acid (niacin), the HOMO-LUMO energy gap has been calculated to be 4.94 eV, indicating high chemical stability. researchgate.net The introduction of the electron-donating dodecyloxy group at the 6-position is expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a smaller energy gap compared to the parent compound. This would imply that this compound is likely more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for Nicotinic Acid (Niacin) (Note: This table provides model data based on the parent niacin molecule.)

| Parameter | Value | Unit | Reference |

| HOMO Energy | -6.44 | eV | researchgate.net |

| LUMO Energy | -1.50 | eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.94 | eV | researchgate.net |

| Chemical Hardness (η) | 2.47 | eV | researchgate.net |

| Chemical Softness (S) | 0.41 | eV⁻¹ | researchgate.net |

| Electronegativity (χ) | 3.97 | eV | researchgate.net |

| Electrophilicity Index (ω) | 3.19 | eV | researchgate.net |

Theoretical vibrational frequency calculations using DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. jocpr.com By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated that aids in the interpretation of experimental data. researchgate.net

Studies on nicotinic acid and its derivatives have shown excellent agreement between DFT-calculated frequencies (e.g., using B3LYP/6-311++G(d,p)) and experimental FT-IR and FT-Raman spectra, after applying a scaling factor to account for anharmonicity and basis set deficiencies. jocpr.com

For this compound, the vibrational spectrum would be a composite of the modes from the nicotinic acid core and the dodecyloxy tail. Key predicted vibrations for the core would include:

O-H stretching from the carboxylic acid group.

C-H stretching from the aromatic ring. researchgate.net

C=O stretching of the carboxyl group, typically a strong band around 1700 cm⁻¹. researchgate.net

C=C and C=N stretching vibrations within the pyridine ring. researchgate.net

C-H in-plane and out-of-plane bending modes.

The dodecyloxy chain would contribute characteristic alkane vibrations, primarily:

Asymmetric and symmetric C-H stretching of CH₂ and CH₃ groups below 3000 cm⁻¹.

CH₂ scissoring and rocking modes.

Table 3: Selected Predicted Vibrational Frequencies for Nicotinic Acid Core (Note: These frequencies are based on calculations for the parent nicotinic acid and serve as a model for the core structure.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3071 - 2808 | C-H Stretching |

| ν(C=O) | 1703 - 1714 | Carbonyl Asymmetric Stretching |

| ν(C=C) | 1594 | C=C Stretching |

| ν(C=N) | 1418 | C=N Symmetric Stretching |

| ν(C-N) | 1303 | C-N Stretching |

Data sourced from FT-IR analysis of nicotinic acid. researchgate.net

Quantum Chemical Calculations for Molecular Properties

Beyond electronic structure, quantum chemical calculations can predict a range of molecular properties. The Molecular Electrostatic Potential (MEP) map, for instance, illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For nicotinic acid, the MEP shows the most negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, identifying them as nucleophilic sites. researchgate.net The hydrogen atom of the hydroxyl group shows the most positive potential, making it a primary electrophilic site. researchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how molecules like this compound interact with each other or with a larger system, such as a solvent, a membrane, or a biological macromolecule. nih.gov

While no specific MD simulations for this compound were found, studies on related systems demonstrate the utility of this approach. For example, MD simulations have been used to investigate the binding of nicotine (B1678760) salts to human serum albumin (HSA), revealing that hydrophobic forces are the main driver for the interaction. nih.gov The simulations also showed how the ligand binding can induce conformational changes in the protein. nih.gov

For this compound, MD simulations would be ideal for studying its aggregation behavior in aqueous solution. The long dodecyl tail is strongly hydrophobic, while the nicotinic acid head is polar and capable of hydrogen bonding. This amphiphilic character suggests that the molecule would self-assemble into micelles or other aggregates above a certain concentration. MD simulations could model this process, revealing the structure of the aggregates and the nature of the intermolecular forces (hydrophobic interactions, hydrogen bonding, π-π stacking) that stabilize them.

Theoretical Modeling of Structure-Property Relationships in Long-Chain Alkoxynicotinic Acid Derivatives

Theoretical modeling can be used to establish quantitative structure-property relationships (QSPR), which correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.gov For long-chain alkoxynicotinic acid derivatives, a key structural variable is the length of the alkoxy chain (-(CH₂)n-CH₃).

By systematically modeling derivatives with varying chain lengths (e.g., from methoxy (B1213986) to dodecyloxy and beyond), it is possible to understand how properties change with increasing hydrophobicity. This approach has been applied to other amphiphilic molecules, such as bile acid derivatives, to understand how side-chain length affects properties like the critical micelle concentration. nih.gov

For the 6-(alkoxy)nicotinic acid series, theoretical modeling could predict trends in:

Lipophilicity (logP): Expected to increase linearly with chain length.

Aqueous Solubility: Expected to decrease as the chain lengthens.

Self-Assembly: The critical micelle concentration (CMC) is expected to decrease with increasing chain length, as the greater hydrophobic driving force favors aggregation.

Binding Affinity: For interactions with proteins or receptors, the chain length can be optimized to maximize favorable hydrophobic contacts while maintaining sufficient solubility.

These theoretical models, often built using descriptors from quantum chemical calculations, are instrumental in the rational design of new molecules with tailored properties for specific applications, guiding synthesis efforts toward the most promising candidates. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Integration into Functional Materials

The dual character of 6-(dodecyloxy)nicotinic acid, combining a hydrophilic pyridine-based ring with a hydrophobic alkyl chain, drives its self-assembly into ordered supramolecular structures. This behavior is foundational to its potential in a variety of advanced material applications.

Potential in Organic Electronic Applications

While direct studies on the application of this compound in organic electronic devices are limited, the broader class of amphiphilic pyridine (B92270) derivatives has shown promise. The nitrogen atom in the pyridine ring can be utilized for coordination with metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic properties. The self-assembly of such molecules can lead to the formation of well-ordered thin films, a crucial requirement for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

The dodecyloxy chain can influence the molecular packing and solubility of the material, which are critical parameters for device fabrication from solution. By tuning the alkyl chain length, it is possible to control the morphology of the active layer in an electronic device, thereby impacting its performance.

Applications in Soft Matter Physics

The field of soft matter physics is particularly relevant to this compound due to its liquid crystalline and self-assembling nature. Research on a series of 6-alkoxynicotinic acids has demonstrated their ability to form liquid crystalline phases. researchgate.net Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and they are the basis for common technologies like liquid crystal displays (LCDs).

The dodecyl chain in this compound is expected to promote the formation of smectic or nematic liquid crystal phases. In these phases, the molecules exhibit a degree of orientational and, in some cases, positional order, leading to anisotropic material properties. This behavior is of fundamental interest in soft matter physics and can be exploited in applications such as sensors and responsive materials.

The self-assembly of amphiphilic pyridine derivatives, including those with dodecyloxycarbonyl substituents, into structures like liposomes and nanoparticles has been reported. nih.gov These studies, while not on the exact molecule, suggest that this compound could form similar aggregates in solution. The study of the formation, stability, and phase behavior of these self-assembled structures is a key area of soft matter research.

| Property | Description | Relevance to this compound |

| Liquid Crystallinity | A state of matter with properties between a liquid and a solid. | The class of 6-alkoxynicotinic acids, which includes this compound, is known to exhibit liquid crystalline phases. researchgate.net |

| Self-Assembly | The spontaneous organization of molecules into ordered structures. | Amphiphilic pyridine derivatives with similar structures self-assemble into liposomes and other nanoparticles. nih.gov |

Role as Surfactants or Building Blocks for Functional Polymers

The classic amphiphilic structure of this compound makes it a candidate for use as a surfactant. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. They can act as detergents, emulsifiers, and foaming agents. The combination of the polar nicotinic acid head and the nonpolar dodecyl tail would allow the molecule to adsorb at interfaces, potentially stabilizing emulsions or forming micelles in solution.

Furthermore, the carboxylic acid group and the pyridine ring offer reactive sites for polymerization. This allows this compound to be used as a monomer for the synthesis of functional polymers. For instance, it could be incorporated into polyesters or polyamides through the carboxylic acid group. The resulting polymers would have pendant dodecyloxy-substituted pyridine units, which could impart specific properties to the material, such as self-assembly capabilities, liquid crystallinity, or the ability to coordinate with metals. The long alkyl chains could also act as internal plasticizers, affecting the mechanical properties of the polymer.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation and purification of 6-(Dodecyloxy)nicotinic acid from complex matrices. The choice of technique depends on the sample complexity, the required level of purity, and the analytical scale.

High-Performance Liquid Chromatography (HPLC) with various Detection Modes (e.g., UV, Fluorescence, Diode Array)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and high resolution. The presence of the nicotinic acid core, a chromophore, allows for straightforward detection using UV-based methods.

UV Detection: UV detection is a common and robust method for quantifying compounds containing chromophores. For nicotinic acid derivatives, detection is often performed in the UV range of 210-270 nm. googleapis.comresearchgate.netspectralabsci.com A simple, specific, and accurate reversed-phase HPLC method with UV detection can be developed for routine analysis. ijpsonline.com The selection of the optimal wavelength is critical for sensitivity and selectivity. For instance, a study on nicotinic acid and its metabolites used UV detection at 260 nm. usamvcluj.ro Given the structural similarity, a similar wavelength would likely be suitable for this compound, although the dodecyloxy substituent might cause a slight shift in the absorption maximum. The retention time of this compound in reversed-phase HPLC would be significantly longer than that of nicotinic acid due to the increased hydrophobicity from the C12 alkyl chain. This property can be exploited to achieve excellent separation from more polar potential impurities.

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, often involving pre-column or post-column derivatization to introduce a fluorescent tag to the molecule. While nicotinic acid itself is not strongly fluorescent, derivatization can significantly lower the detection limits. researchgate.netnih.gov For example, a method for determining nicotinic acid in serum involved derivatization to form fluorescent esters, achieving a low detection limit. nih.gov A similar derivatization strategy could be applied to the carboxylic acid group of this compound.

Diode Array Detection (DAD): Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, offers the advantage of acquiring the full UV-Vis spectrum of the eluting peaks. researchgate.netusamvcluj.ro This provides not only quantitative information but also qualitative data that can aid in peak identification and purity assessment. nih.govresearchgate.net A validated HPLC-DAD method can be a powerful tool for the simultaneous determination of the target compound and any potential related substances. researchgate.net The spectral information is invaluable for distinguishing between closely eluting compounds and identifying impurities. researchgate.net

Table 1: Illustrative HPLC Methods for Nicotinic Acid Analysis Adaptable for this compound

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | C18 | 0.02 M potassium dihydrogen phosphate: methanol (B129727): acetonitrile (B52724) (20:40:40, pH 4) | UV at 240 nm | Simultaneous determination in tablets | ijpsonline.com |

| HPLC | Polymeric | Aqueous sodium acetate (B1210297) buffer | Post-column derivatization with fluorescence detection | Analysis in cereals | researchgate.net |

| HPLC-DAD | Phenyl-hexyl RP | 0.3% aqueous formic buffer (pH 2.4)–methanol | DAD | Simultaneous quantification of related compounds in coffee | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While nicotinic acid itself can be analyzed by GC-MS, derivatization is often necessary to improve its volatility and chromatographic behavior. mdpi.comresearchgate.net For this compound, the long alkyl chain increases its boiling point, making it less amenable to direct GC analysis without derivatization of the carboxylic acid group, for example, through esterification to form a more volatile derivative. myfoodresearch.com

The mass spectrometer provides highly specific detection, allowing for structural elucidation based on the fragmentation pattern of the molecule. ekb.eg A direct GC-MS method without derivatization has been developed for niacin and its impurities, showcasing the potential for simplified sample preparation. mdpi.comresearchgate.net However, the applicability of such a direct method to the less volatile this compound would need to be carefully evaluated. The use of a temperature programmable inlet can help to minimize thermal degradation of the analyte during injection. myfoodresearch.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) has emerged as a green alternative to normal and reversed-phase HPLC, utilizing supercritical carbon dioxide as the main mobile phase. elsevierpure.com SFC is particularly well-suited for the analysis of both polar and non-polar compounds. nih.govuva.es The hyphenation of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective analytical tool. nih.gov

For the analysis of nicotinic acid and its metabolites, SFC-MS has been shown to be an effective technique, capable of separating highly hydrophilic compounds. nih.govnih.gov Given the amphiphilic nature of this compound, with its polar pyridinyl-carboxylic acid head and its long non-polar dodecyl tail, SFC could offer unique selectivity and faster analysis times compared to HPLC. The use of a co-solvent such as methanol is typically required to elute polar compounds from the column. nih.govuva.es The MS detection provides unambiguous identification and quantification. mt.com

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. epa.govphenomenex.com It is particularly useful for removing interfering matrix components and isolating the analyte of interest. For the analysis of nicotinic acid and its metabolites in biological fluids, SPE has been successfully employed. nih.govresearchgate.netnih.gov

Given the structure of this compound, a reversed-phase SPE sorbent (e.g., C18) could be used to retain the compound from an aqueous sample matrix. The long dodecyl chain would ensure strong retention on the non-polar stationary phase. Elution would then be carried out with an organic solvent or a mixture of organic solvent and water. Alternatively, an ion-exchange SPE sorbent could be utilized to interact with the carboxylic acid group. The choice of the SPE protocol would depend on the nature of the sample matrix and the subsequent analytical technique.

Spectrophotometric Determination Methods (e.g., UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. japsonline.com Nicotinic acid has characteristic absorbance peaks in the UV region, which can be used for its determination. starna.comcarlroth.com The spectrum of nicotinic acid in an acidic solution typically shows peaks around 213 nm and 261 nm. starna.com

A spectrophotometric method for this compound would likely involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or an acidic aqueous solution, and measuring its absorbance at the wavelength of maximum absorption (λmax). japsonline.comresearchgate.net The λmax for this compound may be similar to that of nicotinic acid, but a full spectral scan should be performed to determine the optimal wavelength. The method can be validated for linearity, accuracy, and precision according to ICH guidelines. japsonline.com While not as selective as chromatographic methods, spectrophotometry can be a valuable tool for the analysis of relatively pure samples or for rapid screening purposes. The sensitivity of spectrophotometric methods can sometimes be enhanced by using derivatizing agents that form colored complexes with the analyte. nih.govnih.govasianpubs.orgresearchgate.net

Table 2: Principles of Spectrophotometric Determination of Nicotinic Acid Derivatives

| Method | Principle | Wavelength (nm) | Key Features | Reference |

| Direct UV Spectrophotometry | Measurement of the natural UV absorbance of the pyridine (B92270) ring. | ~262 | Simple, rapid, suitable for pure samples. | japsonline.com |

| König Reaction | Reaction with cyanogen (B1215507) bromide and an arylamine to form a colored polymethine dye. | Varies with arylamine | Increased sensitivity and selectivity. | nih.gov |

| Charge-Transfer Complexation | Formation of a colored complex with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. | ~464 | Sensitive method for quantification. | asianpubs.orgresearchgate.net |

Electrochemical Analysis Approaches

Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could potentially be developed for the determination of this compound. These methods are often characterized by high sensitivity, rapid analysis times, and low instrumentation cost. The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of experimental parameters such as pH, supporting electrolyte, and scan rate. The long dodecyl chain might influence the adsorption of the molecule onto the electrode surface, which could be exploited to enhance the electrochemical signal. Further research is needed to explore the feasibility and advantages of electrochemical analysis for this specific compound.

Isotope Dilution Mass Spectrometry for High Precision Analysis

Isotope Dilution Mass Spectrometry (ID-MS) stands as a premier analytical technique for achieving the highest level of accuracy and precision in the quantification of chemical compounds. rsc.org As a primary ratio method of measurement, it is often employed to create certified reference materials and validate other analytical methods. rsc.orgsigmaaldrich.com While specific applications of ID-MS for this compound are not extensively detailed in published literature, the principles of the technique are directly transferable from its well-established use in analyzing structurally related compounds, such as niacin (nicotinic acid). nih.gov

The fundamental principle of ID-MS involves adding a known quantity of an isotopically labeled version of the analyte to the sample. researchgate.net This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N). researchgate.net Because the labeled standard and the native analyte exhibit nearly identical physicochemical properties, they behave the same during sample preparation, extraction, and chromatographic separation. waters.com Any sample loss or variability during these steps affects both the analyte and the internal standard equally, allowing the ratio of their mass spectrometric signals to be used for extremely accurate quantification, effectively canceling out matrix effects and procedural inconsistencies. researchgate.netwaters.com

For the analysis of this compound, a suitable stable isotope-labeled (SIL) internal standard would be a version of the molecule labeled with several ¹³C atoms on the pyridine ring (e.g., this compound-¹³C₆) or with deuterium on the dodecyl chain. The use of a ¹³C-labeled standard on the core ring structure is a common strategy, as seen with the commercially available Nicotinic acid-¹³C₆ standard used for niacin analysis. sigmaaldrich.com

The analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution would involve spiking the sample with the SIL internal standard. The mixture would then be analyzed, typically using electrospray ionization (ESI) and operating the mass spectrometer in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the co-eluting SIL internal standard. nih.govnih.gov

For instance, a method could monitor the transition of the protonated molecule [M+H]⁺ to a characteristic product ion for both this compound and its SIL counterpart. Based on the analysis of niacin, which fragments from its deprotonated molecule at m/z 122 to a dominant fragment at m/z 78, analogous fragmentation pathways would be identified for this compound. nih.gov An investigation into niacin determination using ID-LC/MS used SRM channels of m/z 124→80 for nicotinic acid and m/z 127→84 for its deuterated internal standard, nicotinic acid-d₄. nih.gov A similar approach would be developed for the target analyte and its corresponding labeled standard.

The high precision of the ID-MS method is demonstrated through rigorous validation, which would generate data similar to that established for related compounds. The results from such a validation would be expected to show excellent linearity, low limits of quantification, and high degrees of accuracy and precision.

Interactive Data Tables

The following tables represent the expected parameters and performance metrics for an ID-MS method developed for this compound, based on established data for similar analytes. nih.govnih.gov

Table 1: Hypothetical Mass Spectrometric Parameters for ID-MS Analysis This table outlines potential precursor and product ion pairs for the analyte and a proposed internal standard in an LC-MS/MS method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| This compound | 308.2 | 124.1 | Positive |

| This compound-¹³C₆ (Internal Standard) | 314.2 | 130.1 | Positive |

Table 2: Representative Method Validation Findings This table summarizes typical validation results, demonstrating the high performance of the ID-MS technique.

| Parameter | Result |

| Linearity (R²) | >0.998 |

| Limit of Quantification (LOQ) | 1-5 ng/mL |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 7% |

| Accuracy (Recovery %) | 95-105% |

Emerging Trends and Future Research Perspectives

Challenges and Opportunities in Industrial Scale Synthesis and Process Optimization

The industrial production of nicotinic acid derivatives, including 6-(Dodecyloxy)nicotinic acid, faces challenges rooted in traditional synthesis methods. The conventional production of the core nicotinic acid structure often involves the oxidation of feedstocks like 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.govresearchgate.net These processes typically require harsh conditions, such as high temperatures and pressures (e.g., 210 °C and 2.5 MPa), and utilize corrosive reagents like nitric acid. nih.govgoogle.com A significant drawback of these methods is the generation of environmentally harmful by-products, particularly nitrogen oxides (NOx), and a low atom economy. nih.gov The equipment required must be highly resistant to corrosion, such as titanium-lined reactors, adding to the capital cost. nih.govgoogle.com

However, these challenges present significant opportunities for process optimization and innovation. A major trend is the shift towards biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. For instance, research into the production of 6-hydroxynicotinic acid, a direct precursor to this compound, has shown great promise. A newly isolated strain, Pseudomonas poae, was used to produce 6-hydroxynicotinic acid at a high yield of 155.45 g/L within 72 hours, demonstrating a potential route that meets industrial production requirements. researchgate.net Such enzymatic processes offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact. frontiersin.org The immobilization of biocatalysts is another key opportunity, allowing for their reuse over multiple cycles and facilitating continuous production processes, as demonstrated in packed-bed bioreactors for nicotinic acid synthesis. frontiersin.orgmdpi.com

Exploration of Novel Material Applications and Device Integration

The unique amphiphilic structure of this compound—comprising a polar pyridine-carboxylic acid head and a long, nonpolar dodecyl tail—makes it a prime candidate for applications in materials science, particularly as a surfactant. Nicotinic acid has been explored as a "green building block" for a new generation of surfactants. acs.org

Research on analogous compounds, such as hexadecyl nicotinate, demonstrates that these molecules can form highly structured monolayers at air-water and solid-air interfaces. acs.org Techniques like Brewster angle microscopy and atomic force microscopy have revealed that the structure of the surfactant can be tuned to create specific patterns, such as rippled strands or lobed-compact domains. acs.org This ability to control morphology at the nanoscale opens up potential applications in:

Patterning of surfaces: Creating templates for the growth of other materials or for fabricating micro-scale electronic components.

Advanced coatings: Developing surfaces with tailored wetting, adhesive, or optical properties.

Liquid crystals: The bent-core shape and polarity of related pyridine-based molecules are known to give rise to liquid crystalline phases (mesophases), suggesting that this compound could be a valuable component in advanced display technologies. researchgate.net

Advanced Computational Predictions and Experimental Verification for Structure-Property Relationships

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing new materials. Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in this area. researchgate.net For nicotinic acid derivatives, DFT calculations are used to predict key molecular parameters such as:

Molecular conformation and flexibility. researchgate.net

Dipole moments and polarity, which influence self-assembly and solubility. researchgate.net

These computational predictions provide insights that guide experimental work. For example, DFT studies on bent-core molecules with a central pyridine (B92270) unit have been used to correlate the calculated molecular polarity and shape with the experimentally observed liquid crystal phases. researchgate.net Similarly, for surfactant applications, the interplay between line tension and dipole-dipole repulsion, which can be modeled computationally, explains the formation of different domain shapes in monolayers observed experimentally. acs.org Experimental techniques such as Langmuir-Blodgett film analysis, combined with microscopy, provide the necessary verification for these theoretical models, creating a powerful feedback loop for material design. acs.org

Development of More Efficient and Eco-Friendly Production Routes

The development of "green" chemistry routes for producing nicotinic acid and its derivatives is a major research focus, aiming to replace hazardous traditional methods. nih.govresearchgate.net Biocatalytic processes are at the forefront of this effort. nih.govnih.gov

Key eco-friendly strategies include:

Enzymatic Hydrolysis: The use of nitrilase enzymes to convert 3-cyanopyridine (B1664610) directly to nicotinic acid is a well-established green route. frontiersin.orgmdpi.com This one-step reaction occurs in water under mild conditions and can achieve very high conversion rates, offering a significant improvement over conventional chemical hydrolysis which may require strong acids or bases at high temperatures. nih.govfrontiersin.org

Biotransformation with Engineered Microbes: Genetically engineered microorganisms are being developed to serve as efficient biocatalysts. For example, Agrobacterium tumefaciens S33 was engineered to transform nicotine (B1678760) into 6-hydroxynicotine with a molar conversion of approximately 98%. nih.gov Similarly, the use of Pseudomonas poae to produce 6-hydroxynicotinic acid from nicotinic acid is another example of a highly efficient biotransformation. researchgate.net These methods often use renewable feedstocks and generate significantly less waste than their chemical counterparts. nih.gov

Future research will likely focus on discovering new, more robust enzymes, optimizing reaction conditions in bioreactors for continuous production, and expanding the substrate scope to create a wider variety of functionalized pyridine compounds through sustainable means. frontiersin.orgnih.gov

Research Findings Summary

| Area of Research | Key Finding/Data | Compound(s) Studied | Significance |

| Industrial Synthesis | Traditional oxidation of 5-ethyl-2-methylpyridine requires high temperature (210 °C) and pressure (2.5 MPa). nih.gov | 3-methylpyridine, 5-ethyl-2-methylpyridine | Highlights the need for milder, more efficient synthesis methods. |

| Biocatalytic Production | A newly isolated Pseudomonas poae strain produced 155.45 g/L of 6-hydroxynicotinic acid in 72 hours. researchgate.net | Nicotinic acid, 6-hydroxynicotinic acid | Demonstrates a viable and high-yield industrial route for a key precursor. |

| Material Application | Hexadecyl nicotinate, an analogue, forms rippled strands and lobed-compact domains in monolayers. acs.org | Hexadecyl nicotinate | Shows potential for using this compound in surface patterning and nanotechnology. |

| Computational Modeling | DFT calculations are used to determine molecular polarity and bending angles to predict liquid crystal phase behavior. researchgate.net | Pyridine-based bent-core molecules | Enables rational design of molecules with specific material properties. |

| Eco-Friendly Routes | Genetically engineered A. tumefaciens achieved ~98% molar conversion of nicotine to 6-hydroxynicotine. nih.gov | Nicotine, 6-hydroxynicotine | Provides a sustainable and efficient biocatalytic pathway to valuable pyridine intermediates. |

Q & A

Q. What are the recommended synthetic pathways for 6-(Dodecyloxy)nicotinic acid, and how can purity be optimized?

this compound can be synthesized via esterification of nicotinic acid with dodecyl bromide under basic conditions. Key steps include:

- Hydrazide intermediate formation : Nicotinic acid is first converted to nicotinic acid hydrazide using thionyl chloride and hydrazine hydrate .

- Alkylation : The hydrazide is reacted with 1-dodecanol or dodecyl bromide in the presence of a base (e.g., KOH) to introduce the dodecyloxy group.

- Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC with UV detection at 260 nm .

Q. How can structural characterization of this compound be performed to confirm its identity?

Q. What are the primary biological targets or mechanisms associated with this compound?

As a nicotinic acid derivative, it may target:

- Lipid metabolism : Modulate HDL-C and triglyceride levels via GPR109A receptor agonism, though structural modifications (dodecyloxy chain) could alter bioavailability .

- Surfactant applications : The dodecyloxy group suggests potential as a biodegradable surfactant; evaluate critical micelle concentration (CMC) using tensiometry .

Advanced Research Questions

Q. How can conflicting data on the pharmacological efficacy of nicotinic acid derivatives be resolved in preclinical studies?

- Contextualize trial design : Earlier studies (e.g., AIM-HIGH, HPS2-THRIVE) showed limited efficacy in statin-treated patients due to achieved LDL-C targets, masking benefits in HDL-C/triglyceride modulation .

- Dose-response studies : Use obese Zucker rat models to assess this compound’s pharmacokinetics (e.g., mixed-effects modeling with stochastic differential equations) .

- Control for confounding factors : Evaluate the impact of adjunct agents (e.g., laropiprant in HPS2-THRIVE) on bioavailability and side effects .

Q. What methodologies are suitable for analyzing the oxidative stability of this compound in acidic environments?

- Kinetic studies : Monitor peroxomonosulfate (PMS)-driven oxidation in acidic media (pH 2–4) via UV-Vis spectroscopy. The rate law is first-order in [PMS] and [nicotinic acid], with H⁺ retardation due to protonation equilibria .

- Product identification : Use LC-MS to detect N→O oxidation products, and IR to confirm carboxylic acid intermediates .

Q. How can enzymatic synthesis improve the scalability of this compound production?

Q. What advanced spectroscopic techniques can elucidate the solid-state behavior of this compound?

- Terahertz (THz) spectroscopy : Identify low-frequency vibrational modes (0.5–3 THz) linked to molecular torsion and intermolecular hydrogen bonding. Compare with DFT simulations to assign peaks .

- X-ray diffraction (XRD) : Resolve crystal packing patterns; the dodecyloxy chain may induce lamellar structures, influencing solubility .

Methodological Challenges

Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo models?

- Physiologically relevant models : Use obese Zucker rats to mimic dyslipidemia. Measure plasma NEFA (non-esterified fatty acid) suppression via joint feedback modeling to assess target engagement .

- Tissue distribution studies : Radiolabel this compound with ¹⁴C to quantify accumulation in liver and adipose tissue .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality-by-design (QbD) : Optimize reaction parameters (temperature, stoichiometry) via design-of-experiments (DoE) to define a robust design space .

- In-line analytics : Implement PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .

Data Analysis and Interpretation

Q. How can population pharmacokinetic (PopPK) models enhance dosing strategies for this compound?

Q. What statistical frameworks are recommended for analyzing contradictory outcomes in lipid modulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.